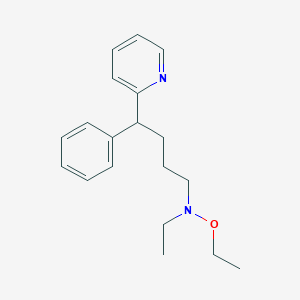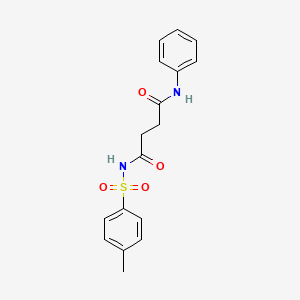
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a butanediamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(4-Methylbenzene-1-sulfonyl)-N~3~-phenylpropanediamide: A similar compound with a shorter carbon chain.
N~1~-(4-Methylbenzene-1-sulfonyl)-N~2~-phenylethanediamide: Another related compound with an even shorter carbon chain.
Uniqueness
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The length of the carbon chain and the position of the sulfonyl group play a crucial role in determining its reactivity and interactions with biological targets.
Propiedades
| 104816-56-0 | |
Fórmula molecular |
C17H18N2O4S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)sulfonyl-N-phenylbutanediamide |
InChI |
InChI=1S/C17H18N2O4S/c1-13-7-9-15(10-8-13)24(22,23)19-17(21)12-11-16(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Clave InChI |
VYFKVPVPLKDWOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


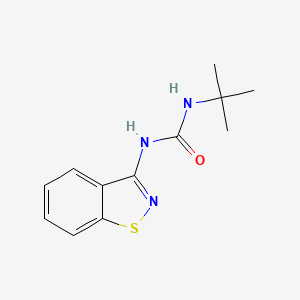



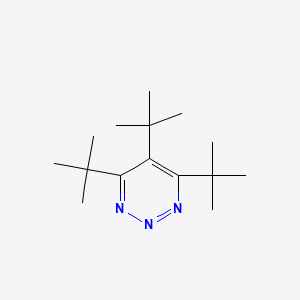
methanone](/img/structure/B14335027.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
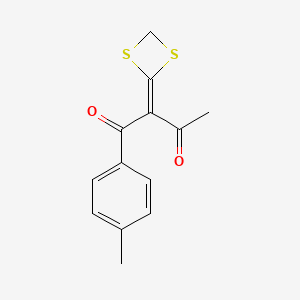
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
